Bis-(3-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride
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Overview
Description
Bis-(3-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of two 3-fluoro-benzyl groups attached to a piperidin-2-ylmethyl-amine backbone, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(3-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride typically involves multiple steps, starting with the preparation of the 3-fluoro-benzyl intermediates. These intermediates are then reacted with piperidin-2-ylmethyl-amine under controlled conditions to form the desired compound. Common reagents used in these reactions include reducing agents, catalysts, and solvents that facilitate the formation of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Bis-(3-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, acids, bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.
Scientific Research Applications
Bis-(3-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Bis-(3-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluoro-benzyl)-piperidine hydrochloride
- 2-(3-Fluoro-benzyl)-piperidine hydrochloride
- 4-Fluorobenzylamine
Uniqueness
Bis-(3-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride is unique due to its dual 3-fluoro-benzyl groups, which may confer distinct chemical and biological properties compared to similar compounds. This structural feature can influence its reactivity, binding affinity, and overall efficacy in various applications.
Biological Activity
Bis-(3-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride is a chemical compound characterized by its piperidine ring structure, which is substituted with two 3-fluorobenzyl groups and a methyl amine moiety. This unique configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C_{19}H_{24}ClF_2N
- Molecular Weight : Approximately 366.8757 g/mol
- Hydrochloride Form : Enhances solubility in aqueous environments, facilitating biological assays and formulations.
Biological Activities
Research indicates that this compound exhibits several notable biological activities, including:
Antimicrobial Activity
Several derivatives of the compound show promising antimicrobial effects against various bacterial strains. The piperidine core has been linked to enhanced activity against both Gram-positive and Gram-negative bacteria. For example, compounds structurally related to this compound have demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Neuroprotective Properties
The compound's structure suggests potential neuroprotective properties, particularly due to the presence of the piperidine ring. Research has indicated that similar compounds can protect neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases .
Anticancer Activity
Compounds with similar piperidine structures have shown anticancer activity by inhibiting specific signaling pathways involved in tumor growth and proliferation. Notably, some derivatives have been reported to inhibit Class I PI3-kinase enzymes, which are crucial in cancer cell signaling . The potential for this compound to act as an anti-tumor agent warrants further investigation.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key structural features and their associated biological effects:
Compound Name | Similarity Features | Unique Characteristics |
---|---|---|
Bis-(4-fluoro-benzyl)-piperidin-2-ylmethyl-amine | Similar piperidine structure | Different fluorobenzyl substitution |
N,N-Dimethyl-piperidin-2-ylmethylamine | Contains piperidine and amine functionality | Lacks fluorinated aromatic groups |
1-(3-Fluorobenzyl)-piperidin-2-one | Contains a piperidine ring | Ketone functional group instead of amine |
Case Studies and Research Findings
- Antibacterial Studies : In vitro studies have shown that this compound exhibits significant antibacterial activity against S. aureus and E. coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Neuroprotection : A study demonstrated that derivatives similar to this compound provided neuroprotection in models of oxidative stress, indicating potential therapeutic applications in neurodegenerative disorders .
- Cancer Inhibition : Compounds derived from similar structures have been tested for their ability to inhibit cancer cell proliferation through mechanisms involving PI3K inhibition, showcasing the therapeutic potential of this class of compounds .
Properties
IUPAC Name |
N,N-bis[(3-fluorophenyl)methyl]-1-piperidin-2-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N2.ClH/c21-18-7-3-5-16(11-18)13-24(15-20-9-1-2-10-23-20)14-17-6-4-8-19(22)12-17;/h3-8,11-12,20,23H,1-2,9-10,13-15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXNZEOHDZYTMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN(CC2=CC(=CC=C2)F)CC3=CC(=CC=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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